molecular formula C16H24O3 B12645184 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl-

1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl-

Katalognummer: B12645184
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: ZLDMDMYRVPYFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro structure, which includes multiple methoxy and methyl groups, contributing to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- typically involves multi-step organic reactions. One common method includes the reduction of specific oxime derivatives using zinc dust in a mixture of acetic acid and acetic anhydride . This process ensures the selective formation of the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to alterations in cellular processes, such as enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

4,9-dimethoxy-4,8-dimethyl-3,5,6,7-tetrahydro-2H-1-benzoxonine

InChI

InChI=1S/C16H24O3/c1-12-13-6-5-9-16(2,18-4)10-11-19-15(13)8-7-14(12)17-3/h7-8H,5-6,9-11H2,1-4H3

InChI-Schlüssel

ZLDMDMYRVPYFLH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1CCCC(CCO2)(C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.